molecular formula C14H29N B14725608 N-(2-Ethylhexyl)cyclohexylamine CAS No. 5432-61-1

N-(2-Ethylhexyl)cyclohexylamine

Cat. No.: B14725608
CAS No.: 5432-61-1
M. Wt: 211.39 g/mol
InChI Key: AYMDRBYANXGFGR-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)cyclohexylamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl group attached to an amine group, which is further substituted with a 2-ethylhexyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Aniline: One common method for synthesizing cyclohexylamine involves the hydrogenation of aniline.

    Amination of Cyclohexanol or Cyclohexanone: Another method involves the amination of cyclohexanol or cyclohexanone.

Industrial Production Methods:

    Reductive Alkylation: This method involves the reaction of an aldehyde or ketone with hydrogen and a nitrogen compound (such as a primary or secondary amine) in the presence of a heterogeneous catalyst.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)cyclohexylamine involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it can form cyclohexanone oxime through a series of intermediate steps involving the formation of Schiff bases . The compound’s effects are mediated by its ability to undergo various chemical transformations, which are catalyzed by specific enzymes or catalysts.

Comparison with Similar Compounds

  • Cyclohexylamine
  • N-ethylcyclohexylamine
  • Dicyclohexylamine

Comparison: N-(2-Ethylhexyl)cyclohexylamine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

5432-61-1

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

N-(2-ethylhexyl)cyclohexanamine

InChI

InChI=1S/C14H29N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h13-15H,3-12H2,1-2H3

InChI Key

AYMDRBYANXGFGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1CCCCC1

Origin of Product

United States

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